3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate

Description

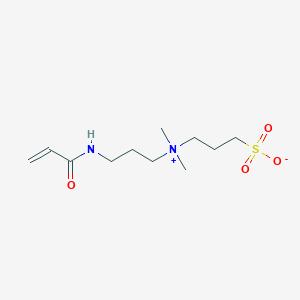

3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate (CAS: 80293-60-3) is a zwitterionic sulfobetaine monomer with a molecular formula of C₁₁H₂₂N₂O₄S and a molecular weight of 278.37 g/mol. It is widely used in biomedical and materials science research due to its unique amphiphilic properties, which arise from the presence of a quaternary ammonium cation and a sulfonate anion separated by a three-carbon spacer . This compound is synthesized via post-polymerization modification of precursor polymers or through multi-step organic reactions involving quaternization of tertiary amines with 1,3-propanesultone . Its applications span cryoprotectant formulations, antifouling coatings, and stimuli-responsive hydrogels .

Properties

IUPAC Name |

3-[dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-4-11(14)12-7-5-8-13(2,3)9-6-10-18(15,16)17/h4H,1,5-10H2,2-3H3,(H-,12,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKJQOXYGGPBIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCNC(=O)C=C)CCCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155863-56-2 | |

| Details | Compound: 1-Propanaminium, N,N-dimethyl-N-[3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer | |

| Record name | 1-Propanaminium, N,N-dimethyl-N-[3-[(1-oxo-2-propen-1-yl)amino]propyl]-3-sulfo-, inner salt, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80293-60-3 | |

| Record name | 3-[(3-Acrylamidopropyl)dimethylammonio]propane-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate typically involves a multi-step process . One common method includes the following steps:

Protection of the Primary Amino Group: The primary amino group of N,N-dimethylaminopropylamine is protected using di-tert-butyl dicarbonate (BOC2O), yielding tert-butyl (3-(dimethylamino)propyl)carbamate.

Quaternization: The tertiary amino group is quaternized with 1,3-propanesultone.

Cleavage of the BOC Protecting Group: The BOC protecting group is cleaved with acid, followed by treatment with base to give the free base product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization due to the presence of the acrylamide group.

Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.

Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.

Major Products

Scientific Research Applications

3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of zwitterionic polymers.

Biology: Employed in the development of biocompatible materials and hydrogels.

Medicine: Investigated for use in drug delivery systems due to its biocompatibility.

Industry: Utilized in coatings, adhesives, and as a dispersant in various formulations.

Mechanism of Action

The mechanism of action of 3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate involves its zwitterionic nature, which allows it to interact with both positively and negatively charged species . This dual interaction capability makes it effective in stabilizing colloidal systems and enhancing the solubility of hydrophobic compounds . The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved biocompatibility and reduced cytotoxicity .

Comparison with Similar Compounds

3-((3-Methacrylamidopropyl)dimethylammonio)propane-1-sulfonate (MAm3-3)

- Structural Difference : Replaces the acrylamide group with methacrylamide, increasing hydrophobicity.

- Impact : Exhibits a higher upper critical solution temperature (UCST) in aqueous solutions compared to acrylamide derivatives due to enhanced hydrophobic interactions .

- Applications : Used in thermo-responsive polymers for drug delivery .

3-((2-Methacryloyloxyethyl)dimethylammonio)propane-1-sulfonate (MA2-3, "SPE")

3-((2-Hydroxyethyl)dimethylammonio)propane-1-sulfonate (NDSB 211)

- Structural Difference : Incorporates a hydroxyl group instead of an acrylamide moiety.

- Impact : Enhances water solubility and reduces aggregation, making it suitable for protein stabilization .

- Applications : Biochemical research for solubilizing membrane proteins .

Key Properties and Performance Comparisons

Cryoprotective Efficacy

- 3-((3-Acrylamidopropyl)...propane-1-sulfonate : Demonstrates moderate cryoprotective activity (cell viability ~60% at 10% w/v), attributed to balanced charge interactions with cell membranes. However, it underperforms compared to poly(MAA-DMAEMA) copolymers (cell viability >90%) due to weaker hydrophobic interactions .

- Poly(MAA-DMAEMA) : Higher hydrophobicity from octyl/methyl methacrylate groups enhances membrane stabilization during freezing .

Thermal Responsiveness

| Compound | UCST (°C) | LCST (°C) | Key Influencing Factor |

|---|---|---|---|

| 3-((3-Acrylamidopropyl)... | 45–55 | N/A | Three-carbon spacer, acrylamide group |

| MA2-3 ("SPE") | 20–30 | N/A | Shorter spacer, methacrylate backbone |

| MAm3-3 | >60 | N/A | Methacrylamide group |

| NDSB 211 | N/A | 70–80 | Hydroxyl group disrupts hydration |

Solubility and Aggregation

- 3-((3-Acrylamidopropyl)...propane-1-sulfonate : Soluble in water and polar solvents (propylene carbonate) but forms aggregates in high-salinity conditions (>500 mM NaCl) .

- Hydrophobically Modified Derivatives : Copolymers with pentyl or dodecyl groups exhibit tunable UCST behavior and enhanced solubility in organic phases .

Material Science

Biological Activity

3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate, commonly referred to as DMAAPS, is a zwitterionic compound with a molecular formula of CHNOS and a molecular weight of 278.37 g/mol. This compound is notable for its applications in various fields, including organic synthesis, biochemistry, and materials science. Its unique structure contributes to its biological activity, particularly in the context of cell interactions and material properties.

- CAS Number : 80293-60-3

- Purity : Typically >97% (HPLC)

- Appearance : White to nearly white powder

- Storage Conditions : Recommended at 2-10°C

DMAAPS exhibits biological activity primarily through its zwitterionic nature, which allows it to interact effectively with biological membranes and proteins. The presence of both positive and negative charges enables it to stabilize protein structures and facilitate cell membrane interactions.

1. Cellular Interaction and Biocompatibility

DMAAPS has been studied for its potential in enhancing biocompatibility in tissue engineering applications. Its zwitterionic characteristics help reduce protein adsorption and cell adhesion, making it suitable for applications where minimizing immune response is critical.

2. Hydrogels in Tissue Engineering

Research indicates that DMAAPS can be incorporated into hydrogel formulations to create scaffolds that mimic the extracellular matrix (ECM). These hydrogels support cellular proliferation and differentiation, making them valuable for regenerative medicine. A study highlighted the use of DMAAPS-based hydrogels which demonstrated improved mechanical properties and enhanced cell viability compared to traditional materials .

3. Antimicrobial Properties

Preliminary studies suggest that DMAAPS may exhibit antimicrobial properties, making it a candidate for use in biomedical devices where infection prevention is crucial. The mechanism involves disrupting bacterial cell membranes due to its cationic nature, which may lead to increased permeability and eventual cell death.

Case Study 1: Hydrogel Formulation

A recent study explored the formulation of a DMAAPS-based hydrogel for wound healing applications. The hydrogel showed:

- Enhanced moisture retention

- Reduced inflammation markers

- Improved healing rates in animal models compared to control groups without DMAAPS.

Case Study 2: Antimicrobial Efficacy

In another investigation, DMAAPS was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with DMAAPS at concentrations above 0.5%. This suggests potential applications in coatings for medical devices .

Data Table: Properties and Applications of DMAAPS

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 278.37 g/mol |

| Purity | >97% (HPLC) |

| Appearance | White powder |

| Biological Applications | Tissue engineering, antimicrobial coatings |

Q & A

Q. What are the key physicochemical properties of 3-((3-Acrylamidopropyl)dimethylammonio)propane-1-sulfonate that influence its application in protein stabilization, and how can these properties be experimentally determined?

Methodological Answer: Key properties include critical micelle concentration (CMC) , solubility in aqueous/organic solvents , pH stability , and zwitterionic behavior .

- CMC Determination : Use surface tension measurements via pendant drop tensiometry or fluorescence spectroscopy with pyrene as a probe to identify the concentration at which micelle formation occurs .

- Solubility : Conduct spectrophotometric turbidity assays across varying solvent systems (e.g., water, ethanol, buffers) to quantify solubility limits.

- pH Stability : Perform stability tests by incubating the compound in buffers of varying pH (2–12) and analyzing degradation via HPLC or NMR .

Q. How does this compound interact with membrane proteins, and what experimental approaches are used to evaluate its efficacy in solubilizing hydrophobic proteins?

Methodological Answer : The compound’s zwitterionic structure disrupts lipid-protein interactions while preserving protein activity.

- Solubilization Efficiency : Use dynamic light scattering (DLS) to monitor particle size reduction in membrane protein extracts treated with varying detergent concentrations .

- Functional Assays : Compare enzyme activity (e.g., ATPase activity) pre- and post-solubilization to confirm protein integrity.

- Structural Analysis : Employ cryo-EM or X-ray crystallography to assess if the detergent maintains protein conformation .

Advanced Research Questions

Q. What methodological considerations are critical when designing experiments to assess the compound’s impact on enzyme kinetics, particularly in resolving contradictory data on its inhibitory or stabilizing effects?

Methodological Answer : Contradictions often arise from concentration-dependent effects or buffer interactions.

- Dose-Response Analysis : Perform Michaelis-Menten assays at multiple detergent concentrations (0.1–10 mM) to identify non-linear effects on and .

- Buffer Controls : Include buffer-only and alternative detergent (e.g., CHAPS) controls to isolate compound-specific effects.

- Statistical Modeling : Use ANOVA with post-hoc tests to analyze kinetic data across replicates, accounting for batch variability .

Q. How can researchers systematically analyze the environmental fate of this compound in laboratory settings, and what models predict its persistence in aquatic vs. soil matrices?

Methodological Answer :

- Degradation Studies : Simulate environmental conditions (e.g., UV exposure, microbial activity) and quantify degradation products via LC-MS .

- Partitioning Coefficients : Measure log (octanol-water) and soil adsorption coefficients () to predict mobility in ecosystems.

- Computational Models : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives based on sulfonate group reactivity .

Q. What synthetic routes are optimal for producing high-purity this compound, and how can reaction conditions be scaled for reproducibility?

Methodological Answer :

- Stepwise Synthesis :

- Acrylamido Intermediate : React 3-aminopropyl acrylamide with dimethylamine under nitrogen to prevent polymerization .

- Sulfonation : Introduce the sulfonate group via reaction with propane sultone in anhydrous conditions, followed by ion-exchange chromatography for purification .

- Scale-Up : Optimize solvent (e.g., DMF) volume-to-yield ratios and use continuous flow reactors to maintain consistency in large batches .

Q. How does the compound’s stability under extreme temperatures or oxidative stress affect its utility in long-term biochemical assays?

Methodological Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Pre-incubate the compound at 25–95°C and assess micelle integrity via DLS .

- Oxidative Resistance : Expose to H2O2 or radical initiators (e.g., AAPH) and monitor degradation via FTIR or NMR peak shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.